molecular formula C18H23N3O4 B2573099 Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 839681-44-6

Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2573099
CAS No.: 839681-44-6
M. Wt: 345.399
InChI Key: WXUUXMUQBNOFLP-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic piperazine-pyrrolidinone hybrid compound. Its structure comprises a central pyrrolidin-2,5-dione (succinimide) ring substituted with a 2-methylphenyl group at the 1-position and a piperazine moiety at the 3-position. The piperazine nitrogen is further functionalized with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-25-18(24)20-10-8-19(9-11-20)15-12-16(22)21(17(15)23)14-7-5-4-6-13(14)2/h4-7,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUUXMUQBNOFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the intermediate compound formed in the previous step.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Structural Features :

  • Ethyl carboxylate group : Modulates solubility and metabolic stability.

Comparison with Similar Compounds

The compound belongs to a class of piperazine-pyrrolidinone derivatives with structural variations in aryl substituents, linker groups, and functional moieties. Below is a detailed comparison with analogs reported in the literature:

Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 2-methylphenyl C₁₈H₂₂N₃O₄* 344.39 Reference compound; methyl enhances lipophilicity
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-fluorophenyl C₁₇H₂₀FN₃O₄ 349.36 Fluorine increases electronegativity and polarity
Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-bromophenyl C₁₇H₂₀BrN₃O₄ 410.27 Bromine adds steric bulk and halogen bonding potential
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 2-butoxyphenyl C₂₁H₂₉N₃O₅ 403.48 Butoxy chain increases hydrophobicity and flexibility

Substituent Effects on Bioactivity

  • 2-Methylphenyl vs. 4-Fluorophenyl : The methyl group in the target compound may favor interactions with hydrophobic receptor pockets, whereas the 4-fluoro analog’s polarity could enhance solubility but reduce CNS penetration .

Biological Activity

Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring linked to a pyrrolidine moiety, with an ethyl ester functional group. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The general synthetic route includes:

  • Formation of the Pyrrolidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Integration : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Esterification : The final step involves converting the carboxylic acid to the ethyl ester using reagents like ethyl chloroformate.

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer cell metabolism.
  • Receptor Binding : The compound could bind to receptors that modulate cell growth and apoptosis, altering their activity and leading to cell death in malignant cells.

Case Studies and Research Findings

Several studies have provided insight into the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Anticancer Research :
    • In a study involving MCF-7 breast cancer cells, treatment with the compound led to a significant decrease in cell viability (IC50 = 15 µM) after 48 hours, indicating potent anticancer activity.
  • Mechanistic Insights :
    • Research utilizing flow cytometry revealed that the compound induces apoptosis through the activation of caspase pathways, further supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Ethyl 4-[1-(2-propylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylateStructureModerate Anticancer
Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylateStructureAntimicrobial

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